molecular formula C10H10FNO2 B13613127 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Cat. No.: B13613127
M. Wt: 195.19 g/mol
InChI Key: CTOOLZFLPOPVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid typically involves a multi-step process. One common method starts with the directed ortho-lithiation of a suitable precursor, followed by nucleophilic aromatic substitution to introduce the fluorine atom. The intermediate is then subjected to reduction and alkylation reactions to form the final tetrahydroisoquinoline derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its therapeutic potential in treating neurological disorders and other diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

  • 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
  • 1,2,3,4-Tetrahydroisoquinoline

Comparison: 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is unique due to the position of the fluorine atom and the carboxylic acid group. These structural features confer distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-9-4-7(10(13)14)3-6-1-2-12-5-8(6)9/h3-4,12H,1-2,5H2,(H,13,14)

InChI Key

CTOOLZFLPOPVFQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C=C2F)C(=O)O

Origin of Product

United States

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